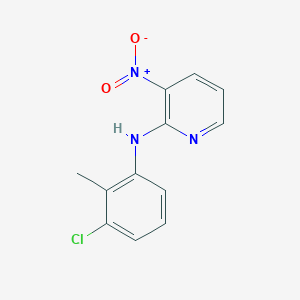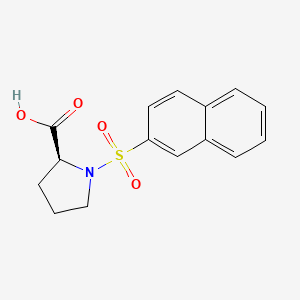
4-Benzyl-6-(4-bromophenyl)morpholin-3-one
Overview
Description
4-Benzyl-6-(4-bromophenyl)morpholin-3-one is a heterocyclic compound that features a morpholine ring substituted with a benzyl group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-6-(4-bromophenyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with an appropriate halogenated benzene derivative under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydride.
Bromination: The final step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-6-(4-bromophenyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Dehalogenated products or reduced morpholine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-Benzyl-6-(4-bromophenyl)morpholin-3-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on cellular pathways and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Benzyl-6-(4-bromophenyl)morpholin-3-one involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar residues. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-6-(thiophen-2-yl)-pyrimidin-2-amine: Similar in structure but contains a thiophene ring instead of a bromophenyl group.
4-Benzyl-6-bromo-2-(4-methoxyphenyl)-4H-imidazo[4,5-b]pyridine: Contains an imidazo[4,5-b]pyridine core with a bromophenyl group.
Uniqueness
4-Benzyl-6-(4-bromophenyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and bromophenyl groups on the morpholine ring makes it a versatile intermediate for further chemical modifications.
Properties
Molecular Formula |
C17H16BrNO2 |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
4-benzyl-6-(4-bromophenyl)morpholin-3-one |
InChI |
InChI=1S/C17H16BrNO2/c18-15-8-6-14(7-9-15)16-11-19(17(20)12-21-16)10-13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
InChI Key |
ICLQJPZRDXEYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
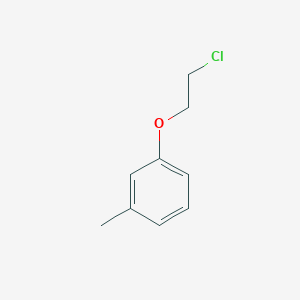
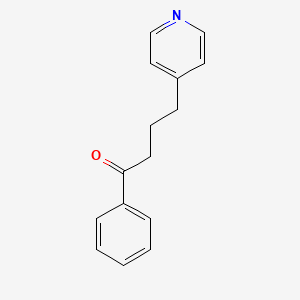


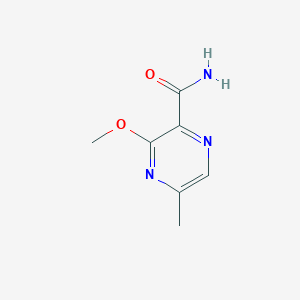
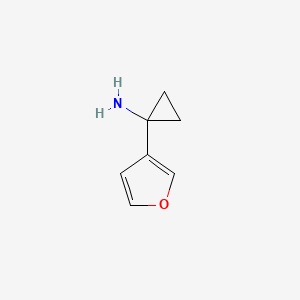
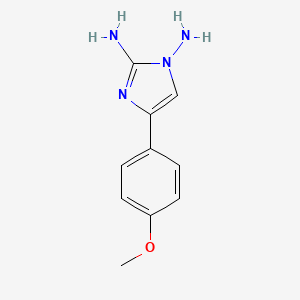
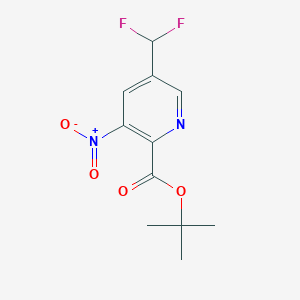
![Methyl 7-(6-methoxypyridin-2-yl)-2-(methylsulfinyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8747419.png)
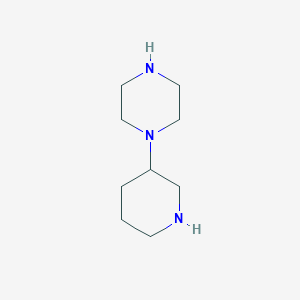
![4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine](/img/structure/B8747442.png)
